

Azido-PEG16-acid: A Versatile Heterobifunctional Linker in Biochemical Applications

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Azido-PEG16-acid is a high-purity, monodisperse polyethylene glycol (PEG) derivative that serves as a versatile heterobifunctional linker in the fields of biochemistry, drug delivery, and materials science.[1][2] Its unique architecture, featuring a terminal azide group and a carboxylic acid, enables the covalent conjugation of a wide array of molecules through two distinct and highly efficient chemical reactions. The 16-unit PEG spacer imparts increased hydrophilicity, flexibility, and biocompatibility to the resulting conjugates, often improving their pharmacokinetic properties and reducing non-specific interactions.[2][3]

This technical guide provides a comprehensive overview of the applications of **Azido-PEG16-acid**, with a focus on its role in bioconjugation, nanoparticle functionalization, and the synthesis of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[4] Detailed experimental protocols and quantitative data are presented to facilitate its practical implementation in a research setting.

Core Applications and Chemical Reactivity

The utility of **Azido-PEG16-acid** stems from its two orthogonal reactive handles:

 Azide Group (-N₃): This moiety is a key component in "click chemistry," a set of bioorthogonal reactions known for their high efficiency, specificity, and mild reaction



conditions. The azide group readily participates in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with terminal alkynes to form a stable triazole linkage. It can also undergo Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with strained cyclooctynes (e.g., DBCO, BCN), which obviates the need for a potentially cytotoxic copper catalyst and is thus well-suited for applications in living systems.

Carboxylic Acid (-COOH): The terminal carboxylic acid can be activated to react with primary amines (-NH₂) to form a stable amide bond. This is a well-established and robust method for conjugating molecules to proteins, peptides, and other amine-containing biomolecules. The most common activation method involves the use of carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS) to enhance the efficiency and stability of the amine-reactive intermediate.

The PEG linker itself is not merely a spacer but plays a crucial role in the properties of the final conjugate. PEGylation, the process of attaching PEG chains to molecules, is a widely used strategy to:

- Increase hydrophilicity and aqueous solubility.
- Enhance in vivo stability and prolong circulation half-life by reducing renal clearance and protecting against proteolytic degradation.
- Reduce immunogenicity and non-specific binding.

Data Presentation

Physical and Chemical Properties of Azido-PEG16-acid

| Property | Value | Source(s) |
|--------------------|-------------------|-----------|
| Molecular Formula | C35H69N3O18 | |
| Molecular Weight | 819.94 g/mol | |
| Purity | > 96% | |
| CAS Number | 3080184-80-8 | _ |
| Storage Conditions | -20°C, desiccated | _ |



Quantitative Data from Experimental Applications

| Application | Parameter Measured | Value | Source(s) |
|-----------------------------------|---|---|-----------|
| Nanoparticle Functionalization | Immobilization of azido-PEG-silane on magnetic nanoparticles (MNPs) | ~0.196 mmol of linker per gram of MNPs | |
| PROTAC Biological Activity | IC50 of a synthesized PROTAC (CPR3) in MCF7 cancer cells | ~1-10 μM | |
| PROTAC Biological Activity | IC50 of a synthesized PROTAC (CPR4) in A549 cancer cells | ~1-10 μM | |

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general method for conjugating an alkyne-containing biomolecule to **Azido-PEG16-acid**.

Materials:

- Azido-PEG16-acid
- Alkyne-functionalized biomolecule (e.g., protein, peptide, oligonucleotide)
- Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
- THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) ligand stock solution (e.g., 50 mM in water)
- Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water)
- Reaction Buffer (e.g., 100 mM sodium phosphate, pH 7.0-7.5)



Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

- Preparation of Reactants:
 - \circ Dissolve the alkyne-functionalized biomolecule in the reaction buffer to a final concentration of 20-100 μ M.
 - Dissolve Azido-PEG16-acid in DMSO or the reaction buffer to create a stock solution (e.g., 10 mM).
- Reaction Setup:
 - In a microcentrifuge tube, add the alkyne-functionalized biomolecule solution.
 - Add the Azido-PEG16-acid stock solution to achieve a 2- to 10-fold molar excess over the alkyne.
 - Prepare a fresh premix of the copper catalyst by combining the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio. Vortex briefly.
 - Add the CuSO₄/THPTA premix to the reaction mixture to a final copper concentration of 50 μM to 2 mM. A final concentration of 0.25 mM is a good starting point.
- Initiation and Incubation:
 - Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
 - Mix the reaction gently by inversion or on a slow rotator.
 - Incubate the reaction for 1-4 hours at room temperature, protected from light.
- Purification:
 - Purify the conjugate to remove excess reagents and byproducts using an appropriate method such as size-exclusion chromatography (SEC), dialysis, or affinity



chromatography.

Protocol 2: Two-Step Amide Bond Formation via EDC/NHS Chemistry

This protocol describes the conjugation of **Azido-PEG16-acid** to a primary amine-containing molecule (e.g., a protein) using EDC and NHS.

Materials:

- Azido-PEG16-acid
- Amine-containing molecule (e.g., protein)
- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
- NHS (N-hydroxysuccinimide) or Sulfo-NHS
- Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
- Coupling Buffer (e.g., PBS, pH 7.2-7.5)
- Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine)
- Purification system (e.g., desalting column, dialysis)

Procedure:

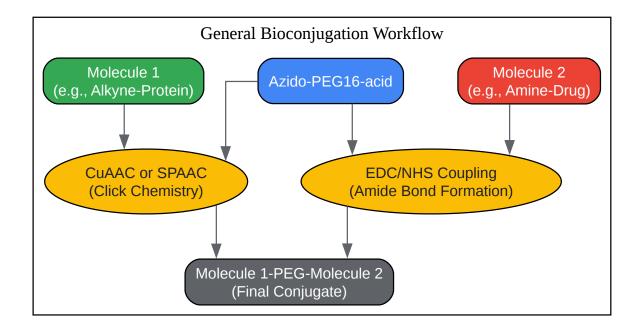
- Activation of Azido-PEG16-acid:
 - Dissolve Azido-PEG16-acid in the Activation Buffer.
 - Add EDC and NHS to the Azido-PEG16-acid solution. A 2- to 5-fold molar excess of EDC and NHS over the PEG linker is typically used. For example, for a 10 mM solution of the PEG linker, add EDC to 20 mM and NHS to 50 mM.
 - Incubate for 15-30 minutes at room temperature to form the NHS-ester intermediate.



- · Preparation of Amine-Containing Molecule:
 - Dissolve the protein or other amine-containing molecule in the Coupling Buffer. Ensure the buffer does not contain primary amines (e.g., Tris or glycine).
- Conjugation Reaction:
 - Immediately add the activated Azido-PEG16-acid solution to the protein solution. The
 molar ratio of the activated linker to the protein can be varied to control the degree of
 labeling. A 10- to 20-fold molar excess of the linker is a common starting point.
 - Incubate the reaction for 2 hours at room temperature or overnight at 4°C.
- · Quenching and Purification:
 - Quench the reaction by adding the quenching solution to a final concentration of 10-50 mM to hydrolyze any unreacted NHS esters. Incubate for 15 minutes.
 - Purify the conjugate using a desalting column or dialysis to remove excess linker and byproducts.

Visualizations Signaling Pathways and Experimental Workflows

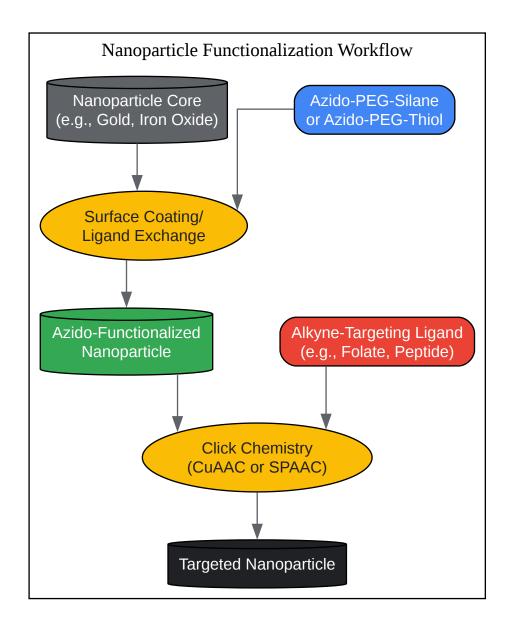




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Caption: General bioconjugation strategies using Azido-PEG16-acid.

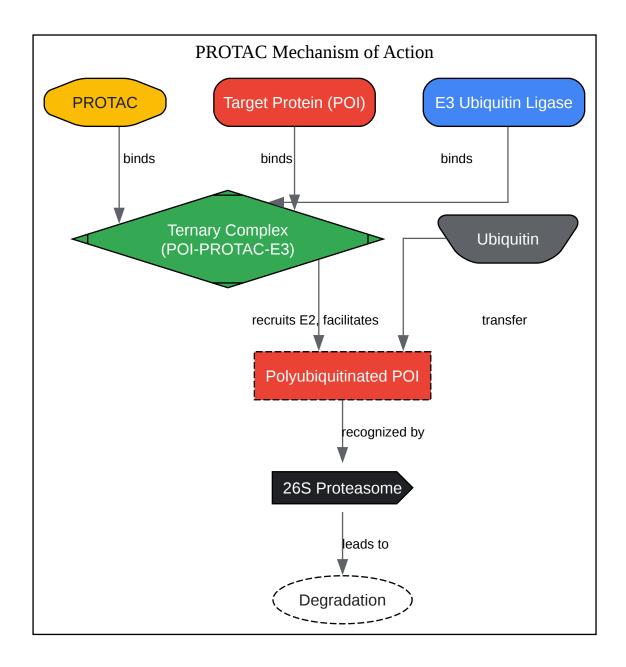




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Caption: Workflow for surface functionalization of nanoparticles.





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Caption: Signaling pathway for PROTAC-mediated protein degradation.

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